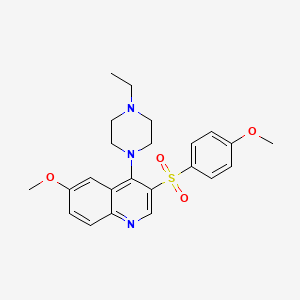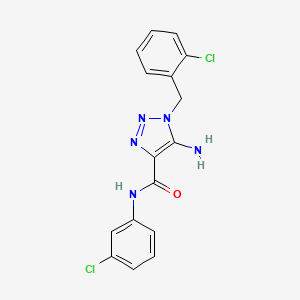![molecular formula C20H13FO3S B2530862 4-[(2E)-3-(4-fluorophenyl)prop-2-enoyl]phenyl thiophene-2-carboxylate CAS No. 329702-33-2](/img/structure/B2530862.png)
4-[(2E)-3-(4-fluorophenyl)prop-2-enoyl]phenyl thiophene-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "4-[(2E)-3-(4-fluorophenyl)prop-2-enoyl]phenyl thiophene-2-carboxylate" is a molecule that likely exhibits interesting chemical and physical properties due to the presence of a thiophene ring, a fluorophenyl group, and an enoyl moiety. While the specific compound is not directly mentioned in the provided papers, similar structures have been synthesized and studied, suggesting potential applications in material science, pharmaceuticals, and as inhibitors for various biological targets .
Synthesis Analysis
The synthesis of related fluorinated thiophene compounds often involves multi-step reactions, starting from simpler thiophene derivatives or through the functionalization of existing thiophene rings. For instance, the synthesis of 3-fluoro-4-hexylthiophene required perbromination followed by protection and bromine/fluorine exchange . Similarly, the synthesis of other fluorophenyl thiophene derivatives may involve Gewald synthesis technique, as seen in the preparation of 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of fluorinated thiophene compounds is often characterized using techniques such as single-crystal X-ray diffraction, which provides detailed information about the crystal packing and intermolecular interactions . The presence of fluorine atoms can influence the electronic properties of the molecule, as seen in the study of 3-fluoro-4-hexylthiophene, which oxidizes at a higher potential than its non-fluorinated counterpart . The molecular docking studies can also be used to predict the biological activity of such compounds, as demonstrated by the evaluation of a novel inhibitor of hepatitis B .
Chemical Reactions Analysis
Fluorinated thiophene compounds can participate in various chemical reactions, including the formation of Schiff bases when reacted with aldehydes . The presence of the fluorine atom can also affect the reactivity and orientation of the molecule in reactions, as seen in the study of azo-containing thiophene-based prop-2-enoates . The reactivity of the enoyl group in the target compound could be explored in similar conjugate addition reactions or in the formation of cyclic structures.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated thiophene compounds are influenced by their molecular structure. For example, the introduction of fluorine atoms can lead to changes in the electronic properties, as indicated by the higher oxidation potential of 3-fluoro-4-hexylthiophene . The vibrational spectroscopy studies, including FT-IR and Raman, provide insights into the functional groups and their interactions within the molecule . Theoretical calculations, such as HOMO-LUMO analysis, can predict the stability and reactivity of the molecule, as well as its potential nonlinear optical properties .
科学的研究の応用
Synthesis and Structural Analysis
Compounds with a thiophene backbone have been synthesized and analyzed for their structural properties. For example, the synthesis and crystal structure of a thiophene derivative have been reported, highlighting the importance of substituted thiophenes across various applications due to their wide spectrum of biological activities and utilization in material science (S. Nagaraju et al., 2018). These compounds show promise in antibacterial, antifungal, antiviral, and antiprotozoal activities, as well as in the development of organic electronic devices such as thin-film transistors and solar cells.
Applications in Material Science
Thiophene derivatives have been explored for their potential in material science, especially in the context of liquid crystal displays (LCDs). A study demonstrated that certain thiophene-based prop-2-enoates could promote excellent photoalignment of bulk commercial nematic liquid crystals, indicating their utility in the development of LCD technology (G. Hegde et al., 2013).
Heterocyclic Compound Synthesis
The synthesis of heterocyclic compounds containing thiophene units has been a subject of research due to their interesting and versatile biological activities. New thiophene-containing compounds have been synthesized, displaying promising antibacterial and antifungal properties (Y. Mabkhot et al., 2017). These findings underscore the potential of thiophene derivatives in medicinal chemistry and drug development.
Electronic and Optical Properties
The electronic and optical properties of thiophene derivatives have also been explored. Research into the synthesis, characterization, and application potential of thiophene and benzimidazole or 1,2,4-triazole moieties has shed light on their use in electronic devices due to their anticancer, antibacterial, antiviral, and antioxidant activity (Y. Mabkhot et al., 2017).
Safety and Hazards
特性
IUPAC Name |
[4-[(E)-3-(4-fluorophenyl)prop-2-enoyl]phenyl] thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13FO3S/c21-16-8-3-14(4-9-16)5-12-18(22)15-6-10-17(11-7-15)24-20(23)19-2-1-13-25-19/h1-13H/b12-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBIOYQKGDGYFBQ-LFYBBSHMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)OC2=CC=C(C=C2)C(=O)C=CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)C(=O)OC2=CC=C(C=C2)C(=O)/C=C/C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13FO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![prop-2-enyl 5-(4-ethylphenyl)-7-methyl-2,4-dioxo-5,8-dihydro-1H-pyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2530783.png)

![N-[1-(Difluoromethyl)cyclopropyl]-2-hydroxyacetamide](/img/structure/B2530788.png)


![[(Z)-[Amino-(5-methyl-1,2-oxazol-3-yl)methylidene]amino] 6-chloropyridine-3-carboxylate](/img/structure/B2530792.png)
![N'-[(4-ethoxyphenyl)sulfonyl]-N,N-dimethylbenzenecarboximidamide](/img/structure/B2530795.png)
![Methyl 2-[(3-chlorobenzoyl)amino]-3-{[(4-nitrobenzyl)oxy]imino}propanoate](/img/structure/B2530796.png)

![4-(2-Bromo-4-chlorophenoxy)-3-methyl-[1,2]oxazolo[5,4-d]pyrimidine](/img/structure/B2530798.png)
![3-(3-methylphenyl)-2-sulfanyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B2530800.png)

![3-(4-fluorophenyl)-7,8-dimethoxy-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2530802.png)